molecular formula C23H18N4 B12533657 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole CAS No. 685110-14-9

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole

Cat. No.: B12533657
CAS No.: 685110-14-9
M. Wt: 350.4 g/mol
InChI Key: POVFIALPFNAYPM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method involves the reaction of 1-naphthyl azide with diphenylacetonitrile under thermal or catalytic conditions to form the desired tetrazole ring. The reaction conditions often include the use of solvents such as toluene or acetonitrile and may require heating to temperatures around 100-150°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s tetrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their conformation and function . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

2-(Naphthalen-1-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

685110-14-9

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

2-naphthalen-1-yl-3,5-diphenyl-1H-tetrazole

InChI

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25)

InChI Key

POVFIALPFNAYPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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